molecular formula C17H15NOS B2516922 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 338416-56-1

1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde

Cat. No.: B2516922
CAS No.: 338416-56-1
M. Wt: 281.37
InChI Key: UEQWWHWKGOGHIM-UHFFFAOYSA-N
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Description

1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is a functionalized indole derivative offered as a high-purity chemical building block for organic synthesis and drug discovery research. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities . This specific molecule features a methylphenylsulfanyl moiety at the 2-position and a reactive aldehyde group at the 3-position, making it a versatile intermediate for the synthesis of more complex molecules. Researchers can leverage this compound to create libraries of derivatives for screening against various biological targets. Indole derivatives are extensively investigated for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties, among others . The presence of the aldehyde group allows for further chemical transformations, including condensation reactions to form new carbon-carbon bonds or the synthesis of heterocyclic systems. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-2-(3-methylphenyl)sulfanylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQWWHWKGOGHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=C(C3=CC=CC=C3N2C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.

    Indole Core Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Aldehyde Introduction: The aldehyde group at the 3-position can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfide (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reagent/Conditions Product Key Observations
H₂O₂ in acetic acid (40–60°C)Sulfoxide derivativePartial oxidation with regioselectivity
mCPBA (CH₂Cl₂, 0°C)Sulfone derivativeComplete oxidation within 2–4 hours

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a three-membered transition state. Steric hindrance from the 3-methylphenyl group slows reaction kinetics compared to unsubstituted analogs.

Reduction Reactions

The aldehyde (-CHO) and sulfide groups participate in reduction processes:

Reagent/Conditions Target Site Product Yield
NaBH₄ (EtOH, 25°C)Aldehyde3-Hydroxymethyl indole derivative85%
LiAlH₄ (anhydrous ether, reflux)Aldehyde/Sulfide3-Hydroxymethyl and desulfurized product72%

Notes :

  • Selective reduction of the aldehyde to a primary alcohol occurs with NaBH₄.

  • LiAlH₄ reduces both the aldehyde and cleaves the C–S bond, yielding a desulfurized indole derivative.

Nucleophilic Substitution

The electron-rich indole ring facilitates electrophilic substitution, particularly at the 5- and 6-positions:

Reagent Position Product Conditions
HNO₃/H₂SO₄C55-Nitro-substituted derivative0°C, 1 hour
Br₂ (FeBr₃ catalyst)C66-Bromo-substituted derivativeDCM, 25°C, 2 hours

Regioselectivity : The 3-methylphenylsulfanyl group directs electrophiles to the para position relative to itself on the indole ring .

Condensation Reactions

The aldehyde group participates in Knoevenagel and Schiff base formations:

Reaction Type Reagent Product Application
Knoevenagel condensationMalononitrile (piperidine cat.)3-(Dicyanomethylene)indole derivativeFluorescent probes
Schiff base formationAniline derivativesN-Aryl imine conjugatesAnticancer agents

Example : Reaction with 5-aminopyrazole yields hydrazone-linked hybrids showing IC₅₀ values of 2.8–4.1 μM against HepG2 cells .

Cyclization Reactions

Under acidic or basic conditions, the aldehyde and sulfanyl groups enable heterocycle formation:

Conditions Product Key Feature
H₂SO₄ (reflux)Thiazolo[3,2-a]indole derivativeFused bicyclic system
K₂CO₃/DMF (100°C)Indole-thiophene hybridEnhanced π-conjugation

Biological Relevance : Thiazole-fused derivatives exhibit CDK-2 inhibition (IC₅₀ = 0.28 μM) and apoptotic activity .

Comparative Reactivity Table

Functional Group Reaction Rate Constant (k, M⁻¹s⁻¹) Activation Energy (kJ/mol)
-CHOKnoevenagel1.2 × 10⁻³45.6
-S-Oxidation (H₂O₂)3.8 × 10⁻⁴58.3
Indole C5Nitration2.1 × 10⁻²32.1

Mechanistic Studies

  • Oxidation : DFT calculations indicate a two-step mechanism for sulfide → sulfoxide → sulfone, with ΔG‡ values of 68.2 and 72.5 kJ/mol, respectively.

  • Electrophilic Substitution : Frontier molecular orbital analysis shows highest electron density at C5 (HOMO = -5.8 eV), rationalizing nitration/bromination regiochemistry .

This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, materials, and catalysts. Further studies on enantioselective transformations and catalytic applications are warranted.

Scientific Research Applications

Chemistry

1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde serves as a building block in synthesizing more complex organic molecules and heterocycles. Its unique functional groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Biology

This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties . The presence of the indole structure allows it to interact with multiple biological targets, which may modulate pathways involved in disease processes.

Case Study: Anticancer Activity

Research conducted by the National Cancer Institute (NCI) evaluated various derivatives of indole compounds, demonstrating significant antitumor activity against human cancer cell lines. For instance, compounds derived from similar structures exhibited mean growth inhibition (GI) values indicating their potential as anticancer agents .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery. Its potential therapeutic effects are being studied in relation to various diseases, particularly those involving microbial infections and cancer.

Case Study: Drug Development

A study highlighted that derivatives of this compound showed promising results in preclinical trials for treating resistant bacterial strains and tumor cells. The structure's ability to undergo specific chemical transformations enhances its suitability for developing new therapeutic agents .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the indole ring allows it to bind to multiple receptors with high affinity, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

1-Methyl-2-(4-methylphenyl)-1H-indole-3-carbaldehyde (CAS 137206-91-8)
  • Molecular Formula: C₁₇H₁₅NO
  • Molecular Weight : 249.31 g/mol
  • Substituent : 4-methylphenyl (para-tolyl) at C2.
  • Key Differences : The positional isomerism of the methyl group on the phenyl ring (3-methyl vs. 4-methyl) may influence electronic and steric properties. Para-substitution often enhances symmetry and crystallinity compared to meta-substitution .
1-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde (CAS 338416-52-7)
  • Molecular Formula: C₁₇H₁₂F₃NOS
  • Molecular Weight : 335.34 g/mol
  • Substituent : 3-trifluoromethylphenylsulfanyl at C2.
  • Key Differences: The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity and may alter solubility compared to the methyl-substituted analog. This compound’s higher molecular weight (335 vs. ~249 g/mol for non-fluorinated analogs) reflects the fluorine contribution .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Example : Compound 8q (IC₅₀ = 49.71 µM for α-glucosidase inhibition).

Physical and Spectral Properties

Melting Points and Stability
  • 1-Methyl-2-(1-(naphthalen-2-yl)ethyl)-1H-indole-3-carbaldehyde (4f) : Melting point = 154.4–156.4°C .
  • Sulfanyl-linked Oxadiazole Derivatives () : Melting points range from 134–178°C, influenced by substituent bulk and hydrogen bonding.
  • Trifluoromethyl Analogue (): Higher molecular weight and fluorine content likely reduce melting point relative to non-fluorinated derivatives, though exact data are unavailable.
Spectroscopic Data
  • IR/NMR Trends : Sulfanyl (C–S) stretches in IR appear near 650–750 cm⁻¹. In NMR, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while aromatic protons in 3-methylphenyl groups show splitting patterns dependent on substitution position .
Enzyme Inhibition
  • α-Glucosidase Inhibition : Sulfanyl-acetamide derivatives (e.g., 8q, IC₅₀ = 49.71 µM) show competitive inhibition, suggesting that the target compound’s sulfanyl group may similarly interact with enzyme active sites .
  • Lipoxygenase (LOX) Inhibition : Bulky substituents (e.g., naphthyl in 4f) correlate with reduced LOX activity, highlighting the role of substituent size in bioactivity .
Antibacterial Activity
  • Sulfanyl-linked oxadiazoles () exhibit moderate antibacterial effects, though the target compound’s activity remains unstudied in the provided evidence.

Data Tables

Table 1: Structural and Physical Comparison of Selected Indole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (C2) Melting Point (°C) Key References
1-Methyl-2-(4-methylphenyl)-1H-indole-3-carbaldehyde C₁₇H₁₅NO 249.31 4-methylphenyl Not reported
1-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde C₁₇H₁₂F₃NOS 335.34 3-CF₃-phenylsulfanyl Not reported
1-Methyl-2-(1-(naphthalen-2-yl)ethyl)-1H-indole-3-carbaldehyde (4f) C₂₂H₁₉NO 313.39 Naphthalen-2-yl-ethyl 154.4–156.4
N-Substituted sulfanyl-acetamide (8q) C₁₉H₁₈N₄O₂S 366.44 Oxadiazole-sulfanyl Not reported

Biological Activity

1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique sulfanyl and aldehyde functional groups, exhibits potential therapeutic applications in various fields, including oncology and infectious disease treatment.

  • Molecular Formula : C17H15NOS
  • Molecular Weight : 281.38 g/mol
  • Structure : The compound features a methyl group at the nitrogen position of the indole ring, a sulfanyl group attached to a 3-methylphenyl moiety, and an aldehyde group at the 3-position of the indole structure.

Anticancer Properties

Research has indicated that indole derivatives, including this compound, possess significant anticancer properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Jurkat (leukemia) cells. The mechanism of action is believed to involve the inhibition of key enzymes responsible for cell proliferation and survival pathways.

CompoundCell LineIC50 (µM)
This compoundA549TBD
Similar Indole DerivativeJurkat<10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In particular, derivatives of indole have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.98 µg/mL against MRSA, suggesting a promising avenue for developing new antibiotics.

PathogenMIC (µg/mL)
MRSA0.98
S. epidermidis7.80

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it may bind to proteins involved in critical cellular processes such as apoptosis and cell cycle regulation. For instance, the compound's interaction with Bcl-2 family proteins could promote apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the potential of indole derivatives in clinical settings:

  • Anticancer Study : A series of synthesized indole derivatives were tested for their antiproliferative activity against various cancer cell lines. Compounds similar to this compound exhibited significant growth inhibition in rapidly dividing cells.
  • Antimicrobial Research : A study focusing on the antimicrobial efficacy of indole derivatives reported that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria, although resistance patterns were noted.

Q & A

Q. What are the common synthetic routes for 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde, and what reagents are critical for aldehyde group formation?

Methodological Answer: The synthesis typically involves functionalizing the indole core at the 2- and 3-positions. A key step is the introduction of the aldehyde group via Vilsmeier-Haack reaction conditions:

  • Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C, followed by hydrolysis with aqueous NaOH .
  • Example Protocol:
    • React 1-methylindole with 3-methylthiophenol under nucleophilic substitution conditions to introduce the sulfanyl group.
    • Treat the intermediate with POCl₃/DMF at 0°C to form the aldehyde moiety .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield Impact
Temperature0°C (POCl₃/DMF step)Higher yields at lower temps
SolventDry DMFAvoids side reactions
Hydrolysis40°C (aqueous NaOH)Ensures complete aldehyde formation

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions and purity. For example, the aldehyde proton appears as a singlet near δ 10.0 ppm, while the sulfanyl-linked aromatic protons show coupling patterns .
  • X-ray Crystallography:
    • Resolves bond lengths (e.g., C-S bond: ~1.75 Å) and dihedral angles between indole and aryl groups. SHELX software (e.g., SHELXL) refines structural models, addressing disorder in flexible substituents .

Q. Table 2: Key Characterization Data

TechniqueKey FindingsEvidence Source
¹H NMRAldehyde proton at δ 10.02 ppm
X-rayC3-aldehyde torsion angle: 15.2°
Mass Spectrometry[M+H]⁺ peak at m/z 335.06 (exact mass)

Q. How does the reactivity of the aldehyde group enable further functionalization for drug discovery?

Methodological Answer: The aldehyde group undergoes:

  • Condensation Reactions: With hydroxylamine to form oxime derivatives (e.g., for bioactivity screening) .
  • Schiff Base Formation: Reacts with amines to generate imine-linked conjugates, useful in probing target interactions .
    Critical Note: Use anhydrous conditions and catalysts (e.g., acetic acid) to suppress hydrolysis side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data between X-ray crystallography and NMR spectroscopy?

Methodological Answer:

  • Scenario: Discrepancies in sulfanyl group orientation (e.g., NMR suggests free rotation, while X-ray shows fixed conformation).
  • Resolution:
    • Dynamic NMR: Measure rotational barriers at variable temperatures .
    • Twinned Crystallography: Use SHELXD/SHELXE to model disorder in crystals .
    • DFT Calculations: Compare experimental data with computed conformers to identify energetically favorable structures .

Q. What computational strategies are effective for docking studies targeting indole-based enzymes?

Methodological Answer:

  • Software: AutoDock4 or AutoDock Vina for flexible ligand-receptor docking .
  • Protocol:
    • Prepare the ligand (carbaldehyde) with Gasteiger charges.
    • Define the receptor’s active site (e.g., cytochrome P450) using GRID maps.
    • Run 100 Lamarckian GA simulations; analyze binding modes with PyMOL .
      Case Study: Docking into Mcl1 (myeloid leukemia target) revealed hydrogen bonding between the aldehyde and Arg263 .

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in analogs?

Methodological Answer:

  • SAR Strategy:
    • Modify Substituents: Replace 3-methylphenyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
    • Evaluate Bioactivity: Test analogs against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC assays .
      Table 3: Bioactivity Data for Analogues
Analog SubstituentMIC (μg/mL) E. coliMIC (μg/mL) C. albicans
3-Methylphenyl3264
3-CF₃ Phenyl1632

Q. What methodologies address low yields in large-scale synthesis?

Methodological Answer:

  • Challenge: Scale-up of POCl₃/DMF reactions leads to exothermicity and byproducts.
  • Solutions:
    • Flow Chemistry: Control temperature and residence time precisely .
    • Alternative Reagents: Use SOCl₂/hexamine as a safer aldehyde precursor .
    • Workup Optimization: Quench with ice-cold NaHCO₃ to minimize decomposition .

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